Superior Antiviral Potency and Selectivity: O-(2-Chloro-6-fluorobenzyl)hydroxylamine vs. Alternative Benzylhydroxylamines
In a head-to-head comparative study of novel benzylhydroxylamine derivatives, O-(2-chloro-6-fluorobenzyl)hydroxylamine (RD6-Y664), synthesized directly from 2-chloro-6-fluorobenzylamine, was identified as the most potent inhibitor of HIV-1 replication among the tested series [1]. The compound exhibited an EC50 of 1.6 μg/mL against HIV-1 strain IIIB in MT-4 cells, with a selectivity index (SI) greater than 38, indicating a favorable therapeutic window [1]. This potency profile was superior to other benzyl-substituted analogs in the same series, including mono-halogenated and alternative di-halogenated variants, establishing the 2-chloro-6-fluoro substitution pattern as optimal for this antiviral scaffold [1].
| Evidence Dimension | Antiviral potency and selectivity |
|---|---|
| Target Compound Data | EC50 = 1.6 μg/mL; Selectivity Index > 38 |
| Comparator Or Baseline | Other benzylhydroxylamine derivatives in the same series (mono-halogenated and alternative di-halogenated analogs) |
| Quantified Difference | RD6-Y664 was the most potent inhibitor among the series tested |
| Conditions | HIV-1 strain IIIB in MT-4 cells; antiviral assay measuring inhibition of viral replication |
Why This Matters
For researchers developing antiviral agents, the 2-chloro-6-fluorobenzylamine-derived scaffold offers quantifiably superior potency and selectivity compared to alternative halogenated benzylamines, reducing the need for extensive SAR optimization and accelerating lead identification.
- [1] Okamoto M, et al. Inhibition of human immunodeficiency virus replication by RD6-Y664, a novel benzylhydroxylamine derivative. Antiviral Chemistry & Chemotherapy. 1999;10(2):63-69. View Source
